molecular formula C7H12NO3- B1259973 5-Acetamidopentanoate

5-Acetamidopentanoate

Cat. No. B1259973
M. Wt: 158.17 g/mol
InChI Key: TZZSWAXSIGWXOS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5-acetamidopentanoate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 6-acetamido-2-oxopentanoic acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It is a conjugate base of a 5-acetamidopentanoic acid.

Scientific Research Applications

Enzyme Inhibition and Pharmaceutical Synthesis

5-Acetamidopentanoate has shown potential as a precursor in the synthesis of various pharmaceuticals. A study by Líns et al. (2015) focused on synthesizing ethyl 2-N-acetyl-3-5-diphenyl-5-oxo-pentanoate, a derivative of this compound, and tested its enzyme inhibition properties. The results indicated its promising characteristics as a potential enzyme inhibitor, highlighting its application in pharmaceutical development Líns et al. (2015).

Synthesis of Amino Acids and Antimetabolites

Maehr and Leach (1978) synthesized N5-hydroxy-2-methylornithine and N5-hydroxy-2-methylarginine using 2-amino-5-hydroxy-2-methylpentanoic acid, derived from 5-hydroxy-2-pentanone, a compound closely related to this compound. This work contributes to the understanding of antimetabolites produced by microorganisms and their synthetic pathways Maehr & Leach (1978).

Development of Analgesic Drugs

Research by Srikiatkhachorn et al. (1999) on Acetaminophen, a compound related to this compound, investigated its analgesic effects and interaction with the central serotonin system. The study provided insights into the mechanism of action of Acetaminophen, indicating the potential of this compound derivatives in developing new analgesic drugs Srikiatkhachorn et al. (1999).

Implications in AM-Toxins Synthesis

Shimohigashi et al. (1976) studied the L-forms of amino acids including 2-amino-5-(p-methoxyphenyl)pentanoic acid, a compound structurally similar to this compound, as constituent amino acids in AM-toxins. This research is significant in understanding the synthesis and applications of toxins Shimohigashi et al. (1976).

properties

Molecular Formula

C7H12NO3-

Molecular Weight

158.17 g/mol

IUPAC Name

5-acetamidopentanoate

InChI

InChI=1S/C7H13NO3/c1-6(9)8-5-3-2-4-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11)/p-1

InChI Key

TZZSWAXSIGWXOS-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NCCCCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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